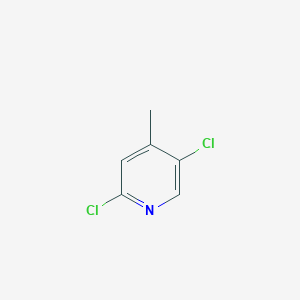

2,5-Dichloro-4-methylpyridine

描述

Significance and Role in Contemporary Chemical Research

The importance of 2,5-Dichloro-4-methylpyridine in modern chemical research stems from its utility as a key intermediate in the synthesis of more complex molecules. chemimpex.comchemimpex.com Its chlorinated pyridine (B92270) structure allows for a variety of chemical transformations, making it an essential component in the creation of novel compounds. chemimpex.com Researchers in medicinal chemistry and materials science frequently utilize this compound to construct new molecular frameworks with specific desired properties. chemimpex.comcymitquimica.com

In the pharmaceutical industry, this compound serves as a foundational element in the synthesis of active pharmaceutical ingredients (APIs). chemimpex.comechemi.com Its structural features are incorporated into drug candidates targeting a range of diseases. chemimpex.com Similarly, in the agrochemical sector, it is a precursor for the development of new herbicides and fungicides, contributing to improved crop protection and agricultural output. chemimpex.comchemimpex.com The stability and reactivity of this compound make it a favored starting material for creating these specialized chemicals. chemimpex.comchemimpex.com

Historical Context of Pyridine Derivatives in Organic Synthesis

Pyridine and its derivatives have a rich history in organic chemistry, dating back to the 19th century when pyridine was first isolated from coal tar. openaccessjournals.com The synthesis of pyridine derivatives has since evolved significantly, with early methods involving the condensation of aldehydes and ammonia. numberanalytics.com The development of synthetic routes to various pyridine compounds has been a major focus of organic chemistry, driven by their widespread presence in naturally occurring molecules and their diverse applications. openaccessjournals.comnumberanalytics.com

Pyridine's aromatic ring, which contains a nitrogen atom, gives it unique electronic properties that make it a versatile component in organic reactions. numberanalytics.com Historically, the synthesis of substituted pyridines has been crucial for accessing a wide array of chemical structures. wikipedia.org The introduction of functional groups, such as halogens and alkyl groups, onto the pyridine ring, as seen in this compound, allows for further chemical modifications and the construction of complex molecular architectures. This ability to serve as a scaffold for building more intricate molecules has cemented the role of pyridine derivatives as essential tools in organic synthesis. numberanalytics.comsrdorganics.com

Scope and Objectives of the Research Outline

This article aims to provide a focused and comprehensive overview of the chemical compound this compound. The primary objective is to detail its significance and applications within academic and industrial research, strictly adhering to the outlined sections. The discussion will be confined to the chemical properties, synthesis, and its role as a building block in various chemical applications.

The following sections will delve into the specific details of this compound, presenting scientifically accurate information based on established research. The content will exclude any discussion on dosage, administration, or safety profiles to maintain a purely chemical and academic focus.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H5Cl2N | echemi.comchembk.com |

| Molar Mass | 162.02 g/mol | chembk.com |

| Appearance | Colorless liquid or crystalline solid | chembk.com |

| Boiling Point | 219.3 ± 35.0 °C (Predicted) | chembk.com |

| Density | 1.319 ± 0.06 g/cm³ (Predicted) | chembk.com |

| CAS Number | 886365-00-0 | chembk.comchemicalbook.comepa.gov |

Structure

3D Structure

属性

IUPAC Name |

2,5-dichloro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQACOJSDXKHTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622350 | |

| Record name | 2,5-Dichloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-00-0 | |

| Record name | 2,5-Dichloro-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichloro-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,5 Dichloro 4 Methylpyridine and Its Precursors

Regioselective Halogenation Strategies

The introduction of halogen atoms at specific positions on the pyridine (B92270) ring is a foundational aspect of synthesizing 2,5-Dichloro-4-methylpyridine. The inherent electronic properties of the pyridine ring, combined with the directing effects of the methyl group, present a significant challenge for chemists. Overcoming this requires sophisticated control of chlorination and bromination techniques.

Chlorination Techniques and Control of Selectivity

Achieving the specific 2,5-dichloro substitution pattern on a 4-methylpyridine (B42270) framework is a complex task that often requires multi-step approaches, as direct chlorination can lead to a mixture of products. The electronic nature of the pyridine nitrogen deactivates the ring towards electrophilic substitution, while the activating methyl group directs substitution to the ortho (3,5) and para (2,6) positions.

Several chlorinating agents are employed, each with different reactivities and selectivities.

Phosphorus Oxychloride (POCl₃): This reagent is commonly used to convert hydroxypyridines (pyridones) into their corresponding chloro-derivatives. google.comgoogle.com For instance, a precursor like 4-methyl-3-cyano-2-pyridone can be effectively chlorinated using POCl₃, often in the presence of phosphorus pentachloride (PCl₅), to yield 2-chloro-3-cyano-4-methylpyridine. google.com

Chlorine Gas (Cl₂): Direct chlorination with chlorine gas can be used, but controlling the regioselectivity is challenging. The reaction is often performed in strong acids like fuming sulfuric acid, where the conditions can influence the position of chlorination. For example, chlorination of 4-methylpyridine in fuming sulfuric acid can lead to substitution at the 3 and 5 positions.

Thionyl Chloride (SOCl₂): This is another agent used for chlorination, often to introduce chlorine at the 6-position of a pyridine ring. smolecule.com

Control of selectivity is paramount and is typically managed by a combination of temperature regulation, stoichiometric control of the chlorinating agent, and the use of specific solvents to avoid over-halogenation and the formation of undesired isomers.

Bromination Techniques and Control of Selectivity

While the target compound is a dichloro-derivative, understanding bromination strategies is crucial as they provide insight into halogenation mechanisms and can be used to create bromo-intermediates that are later converted or direct subsequent reactions. N-bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of pyridine derivatives. vulcanchem.com

The regioselectivity of bromination is highly dependent on reaction conditions. For example, using NBS in acetonitrile (B52724) at elevated temperatures (60–80°C) can achieve regioselective bromination of 4-methylpyridine. The choice of solvent and the presence of radical initiators can determine whether the bromination occurs on the pyridine ring or on the methyl group (benzylic bromination). daneshyari.comdocsity.com Free radical bromination of 4-methylpyridine with NBS can sometimes lead to di-bromination of the methyl group. daneshyari.com

| Brominating Agent | Substrate | Conditions | Outcome | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | 4-Methylpyridine | Acetonitrile, 60–80°C | Regioselective bromination on the ring (~70-80% yield) | |

| N-Bromosuccinimide (NBS) | 4-Methylpyridine | Free radical conditions | Dibromination of the methyl group | daneshyari.com |

| N-Bromosuccinimide (NBS) | 4-Methylpyridine | DMF | Regioselective bromination at position 5 | vulcanchem.com |

Directed Halogenation via Electronic and Steric Effects of the Methyl Group

The position of halogenation on the pyridine ring is governed by a combination of electronic and steric factors. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack, particularly at the 2, 4, and 6 positions. docsity.com Conversely, the methyl group at the 4-position is electron-donating, which activates the ring.

This interplay of effects directs incoming halogens. The methyl group at position 4 sterically and electronically influences halogenation, favoring substitution at the 2, 3, and 5 positions. The steric bulk of the methyl group can hinder attack at the adjacent 3 and 5 positions to some extent, but its electronic activation at these positions is significant. The deactivating effect of the ring nitrogen is strongest at the alpha (2, 6) and gamma (4) positions, making the beta (3, 5) positions the most electronically favored for substitution.

Multi-Step Synthesis from Substituted Pyridines

Given the difficulty of achieving the 2,5-dichloro substitution pattern directly, multi-step synthetic pathways are often necessary. These routes typically start from more readily available substituted pyridines and build the target molecule through a sequence of controlled reactions.

Pathways from 4-Methylpyridine Derivatives

Synthesizing this compound often begins with a precursor that already contains some of the required functionality or directs the introduction of new groups to the correct positions. A common strategy involves the use of a cyano-substituted hydroxypyridine.

A representative pathway is the synthesis of 2,6-dichloro-3-cyano-4-methylpyridine, a related compound whose synthesis illustrates the principles involved.

Cyclization: The synthesis can start from basic building blocks like ethyl acetoacetate (B1235776) and cyanoacetamide, which react in the presence of a base to form 3-cyano-2,6-dihydroxy-4-methylpyridine. google.com

Chlorination: This dihydroxy intermediate is then treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like quinoline, to convert both hydroxyl groups into chlorides, yielding 2,6-dichloro-3-cyano-4-methylpyridine. google.com

| Step | Reactants | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | Ethyl acetoacetate, Cyanoacetamide | Base (e.g., KOH) in methanol, 60-80°C | 3-Cyano-2,6-dihydroxy-4-methylpyridine | google.com |

| 2 | 3-Cyano-2,6-dihydroxy-4-methylpyridine | POCl₃, Quinoline, heated to 190°C | 2,6-Dichloro-3-cyano-4-methylpyridine | google.com |

To arrive at the 2,5-dichloro isomer, a different sequence of halogenation and functional group manipulation would be required, potentially involving selective reduction or displacement reactions on a more heavily halogenated intermediate.

Conversion of Aminopyridines and Hydroxypyridines

Aminopyridines and hydroxypyridines are versatile precursors for the synthesis of halogenated pyridines. The hydroxyl and amino groups can be readily replaced by chlorine atoms through well-established chemical transformations.

From Hydroxypyridines: Hydroxypyridines exist in tautomeric equilibrium with their pyridone forms. These can be converted to chloropyridines using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). google.com For example, 4-methyl-3-cyano-2-pyridone is converted to 2-chloro-3-cyano-4-methylpyridine by heating with POCl₃ and PCl₅. google.com This method is a cornerstone in pyridine chemistry for installing chlorine atoms in place of hydroxyl groups.

Cyclocondensation Approaches utilizing Trifluoromethyl-Containing Building Blocks

Cyclocondensation reactions represent a powerful strategy for the construction of the pyridine ring system. When the target molecule contains a trifluoromethyl (CF3) group, the use of trifluoromethyl-containing building blocks is a common and effective approach. nih.govresearchoutreach.org This method involves the assembly of the pyridine ring from smaller, fluorinated precursors. researchoutreach.org

Several key trifluoromethyl-containing building blocks are frequently employed in these syntheses, including:

Ethyl 2,2,2-trifluoroacetate nih.govjst.go.jp

2,2,2-Trifluoroacetyl chloride nih.govjst.go.jp

Ethyl 4,4,4-trifluoro-3-oxobutanoate nih.govjst.go.jp

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one nih.govjst.go.jp

These building blocks can undergo condensation with amines or aldehydes to form the desired trifluoromethyl-substituted pyridine ring. The reaction often proceeds through intermediate species like enamines or imines. For instance, the synthesis of the agrochemicals dithiopyr (B166099) and thiazopyr (B54509) commences with a cyclocondensation reaction between 3-methylbutanal (B7770604) and ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.govjst.go.jp

A notable application of this methodology is in the synthesis of 7-trifluoromethyl-substituted imidazo[4,5-b]pyridines. A one-pot approach has been developed that involves the in situ generation of a 5-aminoimidazole, which then undergoes a subsequent cyclocondensation with a trifluoromethyl-containing 1,3-diketone. thieme-connect.com This convergent synthesis allows for the creation of a variety of substituted imidazo[4,5-b]pyridines. thieme-connect.com The high reactivity of trifluoromethyl ketones as electrophiles is a key factor in the success of these reactions. thieme-connect.com

| Trifluoromethyl Building Block | Reactant Type | Resulting Structure | Reference |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Aldehyde (e.g., 3-methylbutanal) | Trifluoromethyl-substituted pyridine precursor | nih.govjst.go.jp |

| Trifluoromethyl-containing 1,3-diketone | 5-Aminoimidazole (in situ) | 7-Trifluoromethyl-substituted imidazo[4,5-b]pyridine | thieme-connect.com |

| Ethyl 2,2,2-trifluoroacetate | Amine/Aldehyde | Trifluoromethyl-substituted pyridine | nih.govjst.go.jp |

| 2,2,2-Trifluoroacetyl chloride | Amine/Aldehyde | Trifluoromethyl-substituted pyridine | nih.govjst.go.jp |

| (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Amine/Aldehyde | Trifluoromethyl-substituted pyridine | nih.govjst.go.jp |

Optimization of Synthetic Pathways for Enhanced Yield and Purity

The efficiency of any synthetic route is determined by its yield and the purity of the final product. Optimization of reaction conditions is therefore a critical aspect of chemical process development.

Precise control over the stoichiometry of reactants and the regulation of reaction temperature are fundamental to maximizing yield and minimizing the formation of byproducts. In the synthesis of halogenated pyridines, such as 2-bromo-3,5-dichloro-4-methylpyridine (B1601598), stoichiometric control is crucial to prevent over-halogenation. For instance, the slow and controlled addition of bromine at low temperatures during the bromination step increases the selectivity and yield of the desired product while reducing the formation of dibromo or over-chlorinated impurities.

Temperature regulation is equally important. In a novel method for preparing 3-amino-2-chloro-4-alkylpyridines, the reaction of 2,6-dichloro-4-methyl-3-pyridinecarboxamide with a sodium hypobromite (B1234621) solution is carefully temperature-controlled, initially at 0-5°C and then heated to 70-75°C to drive the reaction to completion. google.com Similarly, in the vapor phase chlorination of 6-chloro-2-trichloromethylpyridine, the reaction is conducted within a specific temperature range of 150 to 350°C to achieve the desired product. google.com

| Reaction | Parameter Controlled | Purpose | Reference |

| Bromination of 3,5-dichloro-4-methylpyridine (B9390) | Stoichiometry of Bromine, Temperature (low) | Avoid over-halogenation, increase yield and selectivity | |

| Hofmann rearrangement of 2,6-dichloro-4-methyl-3-pyridinecarboxamide | Temperature (0-5°C then 70-75°C) | Control reaction rate and ensure completion | google.com |

| Vapor phase chlorination of 6-chloro-2-trichloromethylpyridine | Temperature (150-350°C) | Optimize product formation | google.com |

Even with optimized reaction conditions, purification of the crude product is almost always necessary to achieve the desired level of purity. Common methods employed for the purification of laboratory chemicals include distillation, crystallization, and chromatography. google.comsciencemadness.org

For solid compounds, recrystallization is a powerful purification technique. The crude product is dissolved in a suitable solvent or solvent mixture and allowed to crystallize, leaving impurities behind in the mother liquor. For example, 2-bromo-3,5-dichloro-4-methylpyridine can be purified by recrystallization.

Chromatographic methods, particularly flash column chromatography and high-performance liquid chromatography (HPLC), are widely used for purification and purity assessment. rsc.org In the synthesis of 4-((difluoromethyl)thio)-2-fluoro-5-methylpyridine, the crude residue is purified by flash column chromatography on silica (B1680970) gel. rsc.org HPLC is often used to confirm the purity of the final product, with a purity exceeding 95% being a standard requirement for many research and industrial applications.

Innovative Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry is increasingly focused on the development of innovative and environmentally benign synthetic methods.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. organic-chemistry.org However, the use of palladium can be a drawback due to its cost and potential for product contamination. Consequently, there is growing interest in developing palladium-free synthetic routes.

One such approach involves the use of a DBU-promoted metal-free reaction of 2-allyl-2H-azirines, which undergo an in situ electrocyclization to form pyridines in very good yields. organic-chemistry.org Another metal-free protocol for the synthesis of 2-aryl-substituted pyridines utilizes a combination of iodine and triethylamine (B128534) to trigger an oxime-based cyclization. organic-chemistry.org

Remarkably, it has been discovered that ligand-free "Jeffery" conditions can be employed for the Suzuki coupling of 2,5-dichloropyridine, leading to C5-selective cross-coupling with high selectivity (>99:1). nih.gov This demonstrates that in certain cases, the desired transformation can be achieved without the need for sophisticated and expensive ligands, and sometimes even without a palladium catalyst altogether, aligning with the principles of green chemistry. nih.gov

Reactivity and Reaction Mechanisms of 2,5 Dichloro 4 Methylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for pyridine (B92270) derivatives. The electron-withdrawing nitrogen atom in the pyridine ring lowers the electron density of the aromatic system, making it susceptible to attack by nucleophiles, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen.

Regioselectivity and Mechanistic Insights in Pyridine Systems

In a typical SNAr mechanism, a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of a leaving group. For substituted pyridines, the positions most activated towards nucleophilic attack are C2 and C4. stackexchange.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the intermediate through resonance. stackexchange.com When attack occurs at the C2 or C4 position, one of the resonance structures places the negative charge directly on the nitrogen atom, which is a significant stabilizing contribution. stackexchange.com

In the case of 2,5-dichloro-4-methylpyridine, the potential sites for SNAr are the carbon atoms bearing the chlorine leaving groups, C2 and C5. The C4 position is blocked by a methyl group. Based on general principles, the C2 position is electronically favored for nucleophilic attack over the C5 position due to its "ortho" relationship to the ring nitrogen, which allows for effective stabilization of the anionic intermediate.

Influence of Halogen Atoms and Methyl Group on Reactivity

The reactivity of this compound in SNAr reactions is modulated by its substituents.

Chlorine Atoms: The two chlorine atoms are the designated leaving groups. Their strong electron-withdrawing inductive effect further decreases the electron density of the pyridine ring, enhancing its electrophilicity and making it more reactive towards nucleophiles.

Methyl Group: The methyl group at the C4-position is an electron-donating group (EDG) by hyperconjugation. Generally, EDGs decrease the reactivity of aromatic rings toward nucleophilic attack. However, its deactivating effect is likely counteracted by the strong activation provided by the ring nitrogen and the two chloro substituents. The methyl group can also exert a steric influence, potentially hindering attack at the adjacent C5 position to some degree.

The regioselectivity of the reaction (attack at C2 vs. C5) is therefore a result of a balance between these electronic and steric factors. Quantum mechanical calculations on similarly substituted systems, like 2,4-dichloropyrimidines, show that the presence of substituents can significantly alter the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and LUMO+1, thereby influencing the site of attack. wuxiapptec.com For instance, an electron-donating group can sometimes reverse the inherent selectivity, making the position further from the activating nitrogen more reactive. wuxiapptec.com While direct experimental data on the regioselectivity of this compound is scarce, electronic principles suggest a preference for substitution at the C2 position.

Applications in the Functionalization of Polysubstituted Pyridines

The SNAr reaction is a powerful tool for introducing a wide range of functional groups onto the pyridine scaffold. By sequentially replacing the chlorine atoms of this compound, complex, polysubstituted pyridines can be synthesized. These products are valuable intermediates in the development of pharmaceuticals and agrochemicals. chemimpex.com For example, nucleophiles such as amines, thiols, and alkoxides can displace the chloro groups to form new C-N, C-S, and C-O bonds, respectively. The ability to control the regioselectivity, potentially substituting one chlorine atom while leaving the other intact for subsequent reactions, makes this compound a versatile building block. nih.gov

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Cross-Couplings (Suzuki-Miyaura, Stille, Kumada)

This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, where the chlorine atoms serve as leaving groups. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling: This reaction couples the substrate with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov It is widely used due to the stability and low toxicity of the boron reagents. nih.gov

Stille Coupling: This reaction involves coupling with an organotin reagent (stannane). harvard.edu While effective, the toxicity of the organotin compounds is a significant drawback. mdpi.com Additives like copper(I) iodide (CuI) can accelerate the reaction rate. harvard.edu

Kumada Coupling: This reaction utilizes an organomagnesium reagent (Grignard reagent) as the coupling partner. ambeed.com It is a powerful method, particularly for forming C(sp²)-C(sp³) bonds.

The regioselectivity of cross-coupling on dihalopyridines is a critical aspect. For substrates like 2,5-dichloropyridine, conventional palladium catalysts often favor reaction at the C2 position, which is adjacent to the nitrogen and electronically activated. However, recent studies have shown that this selectivity can be inverted. For example, using ligand-free "Jeffery" conditions (PdCl₂, Na₂CO₃, NBu₄Br) has been shown to achieve C5-selective Suzuki coupling of 2,5-dichloropyridine. nih.gov This control is remarkable as it allows for selective functionalization at the less reactive position, opening access to previously hard-to-make isomers. nih.gov This suggests that for this compound, it should be possible to selectively functionalize either the C2 or C5 position by carefully choosing the reaction conditions (catalyst, ligand, and additives).

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Nucleophilic Partner | Typical Catalyst/Base | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | Pd(PPh₃)₄ / K₂CO₃ | Tolerates many functional groups; low toxicity of reagents. nih.gov |

| Stille | Organotin (R-SnBu₃) | Pd(PPh₃)₂Cl₂ / CsF, CuI | Broad scope; toxic organotin reagents. harvard.edumdpi.com |

| Kumada | Organomagnesium (R-MgBr) | Ni or Pd complexes | Highly reactive nucleophiles; sensitive to functional groups. ambeed.com |

C-H Activation and C-C Coupling Methodologies

Direct C-H activation has emerged as a powerful strategy for molecular functionalization, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. For this compound, the available C-H bonds are at the C3 and C6 positions.

Functionalization of pyridine C-H bonds is challenging due to their relative inertness. These reactions often require transition-metal catalysts (e.g., palladium, rhodium, iridium) and frequently rely on specific directing groups to achieve regioselectivity. acs.orgbeilstein-journals.org Another common strategy involves the temporary activation of the pyridine ring by forming the corresponding N-oxide. beilstein-journals.orgmdpi.com The N-oxide enhances the reactivity of the C-H bonds at the C2 and C6 positions, facilitating their participation in coupling reactions. mdpi.com

For this compound, direct C-H activation would compete with reactions at the C-Cl bonds. However, under specific catalytic conditions designed for C-H functionalization, it is conceivable to selectively form new bonds at C3 or C6. For instance, template-directed strategies have been developed to achieve meta-C-H activation of substituted aromatics, which could potentially be adapted for the C3 position. acs.org Similarly, methods targeting the C6 position, ortho to the nitrogen, could be employed, possibly after converting the substrate to its N-oxide to enhance C-H acidity and direct the metal catalyst. mdpi.com

Electrophilic Substitution Reactions on the Pyridine Ring

The pyridine ring, including in derivatives like this compound, is generally less reactive towards electrophilic aromatic substitution than benzene. gcwgandhinagar.comquimicaorganica.org This reduced reactivity is due to the electron-withdrawing nature of the nitrogen atom, which decreases the electron density of the ring and deactivates it towards attack by electrophiles. gcwgandhinagar.com For pyridine itself, electrophilic attack tends to occur at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions results in a destabilized carbocation intermediate where the positive charge resides on the electronegative nitrogen atom. aklectures.comquora.com

In the case of this compound, the existing substituents further influence the regioselectivity of electrophilic substitution. The two chlorine atoms are electron-withdrawing groups, further deactivating the ring. tardigrade.in Conversely, the methyl group at the 4-position is an electron-donating group. The interplay of these electronic effects, along with steric hindrance, dictates the position of any potential electrophilic attack.

While specific studies on the electrophilic substitution of this compound are not extensively detailed in the provided results, general principles of pyridine chemistry suggest that such reactions would require harsh conditions. quora.com For instance, the nitration of pyridine requires severe conditions. quora.com Activating the pyridine ring by forming the N-oxide can facilitate electrophilic substitution, as the oxygen atom can donate electron density back into the ring, promoting attack at the 2- and 4-positions. gcwgandhinagar.comwikipedia.org

Table 1: Factors Influencing Electrophilic Substitution on this compound

| Factor | Influence on Reactivity |

| Pyridine Nitrogen | Electron-withdrawing, deactivates the ring. gcwgandhinagar.com |

| Chlorine Substituents | Electron-withdrawing, further deactivate the ring. smolecule.com |

| Methyl Substituent | Electron-donating, activates the ring. smolecule.com |

| Reaction Conditions | Harsh conditions are generally required for electrophilic substitution on pyridines. quora.com |

Oxidation and Reduction Reactions

The pyridine ring can undergo both oxidation and reduction reactions, although the specific reactivity of this compound is influenced by its substituents.

Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide. wikipedia.org This transformation is typically achieved using peracids. wikipedia.org The formation of the N-oxide alters the electronic properties of the ring, making it more susceptible to certain substitution reactions. wikipedia.org The oxidation of substituted pyridines can also be mediated by radicals such as sulfate (B86663) radicals (SO₄•⁻). researchgate.net

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring via hydrogenation, often under high pressure and temperature with a metal catalyst like nickel. chemicalbook.com The reduction of substituted pyridines can also be achieved using other reducing agents. For instance, the reduction of 3,5-dichloro-4-hydroxybenzoic acid with lithium aluminum hydride (LiAlH₄) was attempted, though an unexpected product was formed. researchgate.net The choice of reducing agent and reaction conditions is crucial for achieving the desired transformation.

Derivatization Strategies

This compound is a versatile building block for the synthesis of more complex molecules due to the reactivity of its chloro substituents, which can be displaced by various nucleophiles. chemimpex.comchemimpex.com

The chlorine atoms on the pyridine ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr). acs.org This allows for the introduction of a wide range of functional groups. For example, the chlorine atoms can be substituted with amines, alkoxides, and other nucleophiles to create a variety of derivatives. acs.org This reactivity is fundamental to its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com

The benzylic position of the methyl group can also be a site for functionalization. For instance, the formation of a benzylic anion from 3,5-dichloro-4-methylpyridine (B9390) allows it to react with electrophiles like esters to form keto linkers, a key step in the synthesis of phosphodiesterase 4 (PDE4) inhibitors. acs.org

Table 2: Examples of Functional Group Introduction

| Reagent/Reaction Type | Functional Group Introduced | Reference |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides | acs.org |

| Reaction with Esters (via benzylic anion) | Keto linker | acs.org |

The ability to selectively functionalize this compound makes it a valuable precursor for the construction of complex molecular architectures. chemimpex.com Its derivatives are used in supramolecular chemistry to create elaborate structures. evitachem.com For example, pyridine-based ligands are employed to assemble two- and three-dimensional metallacycles. nih.gov

In medicinal chemistry, derivatives of dichloromethylpyridine are crucial for creating complex active pharmaceutical ingredients (APIs). chemimpex.com For instance, 3,5-dichloro-4-aminopyridine is a key intermediate in the synthesis of roflumilast, a PDE4 inhibitor. acs.org The synthesis of analogues of such complex molecules often relies on the strategic functionalization of the dichloropyridine core. acs.org The selective substitution of the chlorine atoms, often in combination with other reactions, allows for the precise construction of the target molecule.

For example, in the synthesis of a PDE4 inhibitor, 3,5-dichloro-4-methylpyridine was used to create a key keto intermediate by reacting its benzylic anion with a methyl ester. acs.org This demonstrates how the inherent reactivity of this compound can be harnessed to build intricate molecular frameworks with specific biological activities.

Computational Chemistry and Spectroscopic Analysis of 2,5 Dichloro 4 Methylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a molecular-level understanding of chemical structures, properties, and reaction dynamics. For substituted pyridines like 2,5-Dichloro-4-methylpyridine, these computational methods offer insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Activation Barriers

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to map out reaction pathways, identify transition states, and calculate the activation energies required for chemical transformations. While specific DFT studies detailing reaction mechanisms for this compound are not prominently available in existing literature, the methodology has been applied to similar pyridine (B92270) derivatives to elucidate their reactivity.

For instance, DFT calculations on related molecules like 2-amino-5-trifluoromethyl-1,3,4-thiadiazole have been used to determine the energy barriers for tautomeric conversions and rotational barriers of functional groups. nih.gov Such studies typically involve optimizing the geometries of reactants, transition states, and products to calculate the relative Gibbs free energies, which define the kinetic and thermodynamic feasibility of a reaction. chemicalbook.com This approach allows researchers to predict how molecules like this compound might behave in various chemical reactions, such as nucleophilic substitution or metal-catalyzed cross-coupling.

Analysis of Electronic Properties (LUMO, LUMO Map) and Regioselectivity Prediction

The electronic properties of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding its reactivity. The LUMO represents the ability of a molecule to accept an electron, and its location and energy can predict the most likely site for nucleophilic attack.

For pyridine derivatives, the LUMO is typically distributed over the entire molecule with antibonding characteristics. nih.gov The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and more readily able to undergo electronic transitions, indicating higher reactivity. nih.gov Analysis of the LUMO map can predict the regioselectivity of reactions. The regions of the molecule where the LUMO has the largest lobes are the most electrophilic and, therefore, the most susceptible to attack by nucleophiles. In the case of this compound, computational analysis would likely show the influence of the electron-withdrawing chlorine atoms on the LUMO distribution, thereby guiding predictions of its reaction behavior.

Molecular Dynamics Simulations for Interfacial Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide valuable insights into the behavior of substances at interfaces, such as between a liquid and a solid surface or between two immiscible liquids. MD is a powerful tool for understanding diffusion and mechanical behavior at interfaces. researchgate.net

While specific MD simulations for this compound are not detailed in the available research, the technique is broadly applied to understand how organic molecules, including pyridine derivatives, interact with surfaces and other molecules. researchgate.net Such simulations could model the adsorption of this compound onto a catalyst surface, its partitioning between different solvent phases, or its role in the formation of self-assembled monolayers. The results would provide an atomic-scale view of the intermolecular forces and dynamic processes governing its interfacial behavior.

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for the structural elucidation and analysis of chemical compounds. Nuclear Magnetic Resonance and Infrared Spectroscopy are fundamental tools for characterizing molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methyl protons and the two aromatic protons on the pyridine ring. The chemical shifts (δ) of these protons are influenced by the surrounding electron density, which is affected by the electronegative chlorine atoms and the nitrogen atom in the ring. The proton adjacent to the nitrogen would typically appear further downfield. youtube.com Similarly, the ¹³C NMR spectrum would provide signals for each of the six unique carbon atoms in the molecule, with their chemical shifts indicating their electronic environment. NMR is also a primary method for assessing the purity of a sample by identifying signals from impurities.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH₃ | ~2.4 | Singlet |

| ¹H | H-3 | ~7.5 | Singlet |

| ¹H | H-6 | ~8.3 | Singlet |

| ¹³C | -CH₃ | ~20 | - |

| ¹³C | C-2 | ~150 | - |

| ¹³C | C-3 | ~125 | - |

| ¹³C | C-4 | ~148 | - |

| ¹³C | C-5 | ~130 | - |

| ¹³C | C-6 | ~152 | - |

Infrared (IR) Spectroscopy for Tracking Intermediate Formation and Proton Transfer

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying functional groups and for monitoring changes in bonding during a chemical reaction. In the context of pyridine derivatives, IR spectroscopy can be used to track the formation of reaction intermediates and to study proton transfer events. rsc.org

The IR spectrum of this compound would show characteristic absorption bands corresponding to C-H stretching of the methyl group and the aromatic ring, C=C and C=N stretching vibrations within the pyridine ring, and C-Cl stretching modes. When the molecule participates in a reaction, such as a proton transfer where the pyridine nitrogen acts as a base, changes in the IR spectrum can be observed. The formation of an N-H bond upon protonation would give rise to a new, typically broad, absorption band. These spectral changes allow for real-time monitoring of reaction kinetics and mechanism. rsc.orgrsc.org

Table 2: Characteristic IR Absorption Regions for Substituted Pyridines

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Variable |

| Aliphatic C-H Stretch (-CH₃) | 3000 - 2850 | Medium |

| C=C and C=N Ring Stretch | 1600 - 1450 | Strong to Medium |

| C-H Bending | 1225 - 950 | Variable |

| C-Cl Stretch | 850 - 550 | Strong |

| N-H Stretch (protonated form) | 3300 - 2500 | Broad, Strong |

Crystallographic Studies (X-ray Diffraction, Neutron Diffraction) for Structural Confirmation and Bond Angle Resolution

Crystallographic studies are essential for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. Techniques like X-ray and neutron diffraction would provide precise information on bond lengths, bond angles, and intermolecular interactions of this compound.

X-ray Diffraction: This technique would be the primary method for determining the crystal structure. A single crystal of this compound would be grown and irradiated with X-rays. The resulting diffraction pattern would be analyzed to generate an electron density map, from which the positions of the atoms can be determined. This would confirm the planar structure of the pyridine ring and the positions of the chloro and methyl substituents. Key parameters that would be obtained include the bond lengths of C-C, C-N, C-Cl, and C-H bonds, as well as the bond angles within the pyridine ring and between the ring and its substituents.

Neutron Diffraction: While less common than X-ray diffraction for routine structural analysis, neutron diffraction could provide complementary and more precise information, particularly regarding the positions of hydrogen atoms. This is because neutrons are scattered by atomic nuclei, whereas X-rays are scattered by electrons. This would be especially useful for accurately determining the geometry of the methyl group and any potential hydrogen bonding interactions.

Although specific crystallographic data for this compound is not published, a hypothetical data table based on expected values for similar chlorinated pyridine structures is presented below.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C-N bond length | ~1.34 Å |

| C-C bond length (in ring) | ~1.39 Å |

| C-Cl bond length | ~1.74 Å |

| C-C (ring-methyl) bond length | ~1.51 Å |

| C-N-C bond angle | ~117° |

| C-C-Cl bond angle | ~120° |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound (C₆H₅Cl₂N), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 161 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the molecular ion region would exhibit peaks at M, M+2, and M+4 with relative intensities of approximately 9:6:1.

The fragmentation of the molecular ion would likely proceed through several pathways, including the loss of a chlorine atom, a methyl group, or hydrogen chloride (HCl). The stability of the resulting fragment ions would dictate the major peaks observed in the mass spectrum. Studies on the fragmentation of substituted 2-chloropyridones have shown that the loss of HCl from the molecular ion can be a prominent feature. jcsp.org.pk Similarly, research on the fragmentation of methylpyridines indicates that fission of bonds within the pyridine ring can occur after initial ionization. nih.gov

A predicted fragmentation pattern and the corresponding m/z values are outlined in the table below.

| Fragment Ion | Predicted m/z | Notes |

| [C₆H₅Cl₂N]⁺ | 161/163/165 | Molecular ion with isotopic pattern |

| [C₆H₅ClN]⁺ | 126/128 | Loss of a Cl radical |

| [C₅H₂Cl₂N]⁺ | 144/146/148 | Loss of a CH₃ radical |

| [C₆H₄ClN]⁺ | 125/127 | Loss of HCl |

| [C₅H₅N]⁺ | 79 | Loss of two Cl radicals and rearrangement |

Spectrophotometric Investigations of Reaction Kinetics and Complex Formation

UV-Vis spectrophotometry can be employed to study the kinetics of reactions involving this compound and to investigate the formation of complexes with other molecules, such as transition metals.

Reaction Kinetics: If this compound participates in a reaction where there is a change in the chromophore (the part of the molecule that absorbs light), the rate of the reaction can be monitored by measuring the change in absorbance at a specific wavelength over time. For example, in a nucleophilic substitution reaction where a chlorine atom is replaced, the electronic structure of the pyridine ring would be altered, leading to a shift in its UV-Vis absorption spectrum. By monitoring this change, kinetic parameters such as the rate constant can be determined. Studies on the acid-base kinetics of pyridine have utilized spectrophotometric indicators to follow the protonation and deprotonation processes. fu-berlin.de

Complex Formation: The formation of a complex between this compound (acting as a ligand) and a metal ion can be studied using spectrophotometry. The formation of the complex often results in a new absorption band or a shift in the existing bands of the ligand or the metal ion. By systematically varying the concentrations of the ligand and the metal ion (e.g., using the method of continuous variations or mole-ratio method), the stoichiometry of the complex can be determined. The formation constant of the complex can also be calculated from the absorbance data. Research on palladium(II) complexes with substituted pyridines has demonstrated the use of spectrophotometry to study complexation equilibria in solution. nih.gov

Below is a hypothetical data table for a spectrophotometric titration to determine the stoichiometry of a complex between this compound (L) and a metal ion (M).

| Mole Fraction of L (X_L) | Absorbance at λ_max |

| 0.0 | 0.050 |

| 0.2 | 0.250 |

| 0.4 | 0.450 |

| 0.5 | 0.550 |

| 0.6 | 0.440 |

| 0.8 | 0.240 |

| 1.0 | 0.040 |

In this hypothetical example, the maximum absorbance at a mole fraction of 0.5 would suggest a 1:1 stoichiometry for the metal-ligand complex.

Applications of 2,5 Dichloro 4 Methylpyridine in Specialized Chemical Synthesis

Precursor in Pharmaceutical Synthesis

In the pharmaceutical sector, 2,5-Dichloro-4-methylpyridine serves as a crucial starting material for the development of advanced therapeutic agents. chemimpex.com Its stable yet reactive nature allows for the creation of complex molecular architectures with desired biological activities. chemimpex.com

Development of Active Pharmaceutical Ingredients (APIs)

This compound is an important intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). chemimpex.com It is particularly valuable as a structural motif in the development of targeted protein degraders. Protein degraders are a novel class of therapeutics that function by hijacking the cell's natural protein disposal systems to eliminate specific disease-causing proteins. This compound provides a core scaffold that can be chemically modified to create bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which selectively bind to both a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.

The table below summarizes the key properties of this building block.

| Property | Value |

| CAS Number | 886365-00-0 |

| Molecular Formula | C₆H₅Cl₂N |

| Molecular Weight | 162.02 g/mol |

| Appearance | Hoar or primrose yellow solid |

| Purity | ≥ 98.5% (GC) |

Data sourced from multiple chemical suppliers. scbt.comchemimpex.comchemicalbook.com

Synthesis of Therapeutic Agents with Specific Molecular Targets

The application of this compound as a building block is central to creating therapeutic agents that engage with specific molecular targets. In the context of protein degraders, the pyridine (B92270) ring can be functionalized to form one of the key components of the final molecule—either the ligand that binds to the target protein or the ligand that recruits the E3 ligase. The precise positioning of the chloro and methyl groups on the pyridine ring allows for regioselective reactions, enabling chemists to build out the rest of the molecule with a high degree of control, ensuring specific interaction with the intended biological targets. This specificity is crucial for developing effective medicines with fewer off-target effects.

Inhibition Studies and Structure-Activity Relationship (SAR)

This compound is a valuable component in inhibition and Structure-Activity Relationship (SAR) studies. SAR is a critical process in drug discovery where the chemical structure of a compound is systematically modified to observe the effect on its biological activity. The dichlorinated methylpyridine core serves as a constant region, or anchor, while other parts of the molecule are altered.

In the development of protein degraders or kinase inhibitors, for example, chemists can synthesize a library of compounds where the this compound fragment is retained, but the linker and the target-binding ligand are varied. By testing these analogues in biological assays, researchers can determine how changes in the molecule's structure affect its potency, selectivity, and pharmacokinetic properties. The chlorine atoms, for instance, can influence the molecule's electronic properties and its ability to form halogen bonds with the target protein, which can be a key factor in achieving high inhibitory potency.

Intermediate in Agrochemical Development

The structural features of this compound make it an important intermediate in the synthesis of modern agrochemicals designed for crop protection and yield enhancement. chemimpex.comagropages.com

Synthesis of Herbicides and Insecticides

This compound functions as a precursor in the multi-step synthesis of a variety of pyridine-based herbicides and insecticides. chemimpex.com The synthesis of many fourth-generation pesticides, which are known for high efficacy and low toxicity, relies on chlorinated and fluorinated pyridine intermediates. agropages.com

A common synthetic strategy involves using chlorinated methylpyridines as a starting point for producing trifluoromethylpyridine derivatives, which are key components in many potent agrochemicals. jst.go.jpnih.gov For example, a related compound, 2-chloro-5-methylpyridine (B98176), undergoes chlorination and subsequent fluorination to produce 2-chloro-5-trifluoromethyl pyridine (CTF). agropages.comnih.gov This intermediate is then used to synthesize herbicides in the fluazifop-butyl (B166162) series and fungicides like fluazinam. agropages.com Similarly, this compound can serve as a precursor in analogous reaction pathways to create structurally diverse and highly active agrochemical products. The chlorine atoms provide reactive sites for nucleophilic substitution or can be retained in the final product to enhance its biological activity.

The table below shows examples of agrochemical classes derived from pyridine intermediates.

| Agrochemical Class | Example(s) | Precursor Type |

| Herbicides | Fluazifop-P-butyl, Haloxyfop-P-methyl | Chlorinated Methylpyridines |

| Fungicides | Fluazinam, Fluopyram | Chlorinated Methylpyridines |

| Insecticides | Imidacloprid, Acetamiprid | Chlorinated Methylpyridines |

| Fungicides | Picoxystrobin | Hydroxylated Methylpyridines |

Information compiled from agrochemical synthesis literature. agropages.com

Contribution to Crop Protection and Yield Enhancement

The herbicides and insecticides synthesized from this compound and related intermediates play a vital role in modern agriculture. chemimpex.comagropages.com Pyridine-containing pesticides are valued for their high efficiency, enhanced longevity, and favorable environmental profiles. agropages.com Herbicides developed from these pathways are effective in controlling a wide range of grass and broadleaf weeds in various crops, including maize, soybean, cotton, wheat, barley, and rice. googleapis.com By selectively eliminating weeds that compete with crops for water, nutrients, and sunlight, these herbicides help to significantly improve agricultural productivity and secure higher yields. Similarly, insecticides derived from such intermediates help protect crops from damaging pests, further ensuring food security. agropages.com

Role in Material Science

This compound is a versatile chemical compound that serves as a crucial building block in the field of material science. Its unique molecular structure, featuring two chlorine atoms and a methyl group on a pyridine ring, allows it to be incorporated into various materials to enhance their properties. Researchers and industry professionals utilize this compound for its stability and reactivity, which are instrumental in creating complex molecules with desired characteristics for innovative applications. scbt.com

Formulation of Specialty Polymers and Coatings

In the realm of material science, this compound is employed in the formulation of specialty polymers and coatings. scbt.com Its integration into polymer chains can significantly improve the durability and chemical resistance of the resulting materials. This makes them suitable for use in harsh environments where exposure to corrosive chemicals or extreme conditions is a concern. scbt.com The presence of the dichloro-methylpyridine moiety can impart desirable thermal and mechanical properties to the polymers, expanding their range of applications in advanced materials.

Development of Novel Materials and Chemical Processes

The application of this compound extends to the development of novel materials and the advancement of chemical processes. scbt.com Its reactivity facilitates the synthesis of new and complex molecules, providing a competitive edge in innovation. scbt.com Researchers in both academic and industrial settings utilize this compound to study reaction mechanisms and forge new synthetic pathways, which is a key aspect of advancing chemical synthesis and material development. scbt.com

Utilization in Fine Chemical Production

This compound is a significant intermediate in the production of various fine chemicals. scbt.com Its structural features make it an effective component in the synthesis of agrochemicals, including herbicides and fungicides. scbt.com In the pharmaceutical industry, it plays a critical role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). scbt.com The stability and reactivity of this compound are highly valued by chemists for its ability to facilitate the creation of complex molecules with specific biological or chemical functions. scbt.com

Below is a table summarizing the role of this compound as an intermediate in the synthesis of other chemical compounds.

| Precursor Compound | Resulting Compound Type | Industry Application |

| This compound | Agrochemicals (e.g., Herbicides, Fungicides) | Agriculture |

| This compound | Active Pharmaceutical Ingredients (APIs) | Pharmaceuticals |

| This compound | Specialty Chemicals | Various |

Reagent in Analytical Chemistry Methods

In the field of analytical chemistry, this compound is employed as a reagent. scbt.com Its properties are utilized in various analytical methods to aid in the detection and quantification of other substances. scbt.com This function is essential for quality control in a multitude of industries where precise chemical analysis is required to ensure the purity and composition of materials and products. scbt.com

The table below outlines the key applications of this compound discussed in this article.

| Application Area | Specific Use |

| Material Science | |

| Formulation of specialty polymers and coatings to improve durability and chemical resistance. scbt.com | |

| Development of novel materials and innovative chemical processes. scbt.com | |

| Fine Chemical Production | |

| Intermediate in the synthesis of agrochemicals (herbicides, fungicides). scbt.com | |

| Intermediate in the synthesis of active pharmaceutical ingredients (APIs). scbt.com | |

| Analytical Chemistry | |

| Reagent in analytical methods for the detection and quantification of other substances. scbt.com |

Mechanistic Investigations of Biological Activity if Applicable to the Compound

Interaction with Specific Molecular Targets

There is no available data to describe the interaction of 2,5-Dichloro-4-methylpyridine with any specific molecular targets.

Pharmacokinetic Studies and Drug-Drug Interactions (CYP1A2 metabolism)

No pharmacokinetic studies, including those investigating its metabolism by the cytochrome P450 enzyme CYP1A2, have been published for this compound.

Biological Evaluation and Potency Enhancement

There are no published studies on the biological evaluation or efforts to enhance the potency of this compound.

Future Research Directions and Emerging Trends

Exploration of Novel Reaction Pathways and Catalytic Systems

The development of new synthetic routes and the functionalization of the 2,5-dichloro-4-methylpyridine core are central to expanding its utility. Future research is increasingly focused on the use of advanced catalytic systems to achieve more efficient and selective transformations.

A significant area of exploration is the selective C-H functionalization of the pyridine (B92270) ring and the methyl group. Transition-metal catalysis, particularly with palladium, rhodium, and nickel, offers powerful tools for the direct introduction of new functional groups, avoiding the need for pre-functionalized starting materials. nih.govbeilstein-journals.orgnih.gov For dichlorinated pyridines, ligand-controlled palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are being investigated to achieve site-selectivity, allowing for the targeted modification of specific positions on the pyridine ring. science.govmdpi.comnih.gov This level of control is crucial for creating diverse molecular architectures for drug discovery and materials science.

Furthermore, the development of novel catalytic systems that can operate under milder reaction conditions with lower catalyst loadings is a key trend. This includes the design of more robust and active ligands for palladium catalysts and the exploration of earth-abundant metal catalysts as more sustainable alternatives.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the reactivity of molecules like this compound and for designing more efficient synthetic pathways. frontiersin.orgasianpubs.orgagropages.com

Future research will likely see an increased use of computational models to:

Predict Reaction Outcomes: DFT calculations can be used to model reaction mechanisms and predict the feasibility and selectivity of new synthetic transformations involving this compound. This can help to prioritize experimental efforts and reduce the amount of trial-and-error in the laboratory.

Understand Electronic Properties: By calculating properties such as molecular electrostatic potential (MEP) and frontier molecular orbital energies (HOMO-LUMO), researchers can gain insights into the reactivity of the molecule and identify the most likely sites for electrophilic or nucleophilic attack. researchgate.netmdpi.com

Design Novel Catalysts: Computational screening can accelerate the discovery of new and more efficient catalysts for the functionalization of this compound by predicting their activity and selectivity.

| Computational Method | Application in this compound Research | Predicted Outcomes |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for functionalization reactions. | Reaction energy profiles, transition state geometries, and kinetic barriers. |

| Molecular Electrostatic Potential (MEP) | Identification of electron-rich and electron-poor regions. | Prediction of sites for electrophilic and nucleophilic attack. |

| Frontier Molecular Orbital (HOMO/LUMO) Analysis | Assessment of electronic transitions and reactivity. | Prediction of reactivity towards different reagents and photochemical behavior. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of fine chemicals, including derivatives of this compound. researchgate.net

Emerging trends in this area include:

Continuous Flow Synthesis: The development of continuous flow processes for the synthesis and functionalization of this compound can lead to higher yields, better process control, and reduced reaction times. vcu.edumit.edu A recent patent highlights a method for preparing 2-chloro-5-methylpyridine (B98176) through a continuous flow process, demonstrating the industrial interest in this technology for related compounds. wipo.int

Automated Synthesis Platforms: The integration of flow chemistry with automated robotic systems allows for high-throughput screening of reaction conditions and the rapid synthesis of libraries of this compound derivatives. This is particularly valuable in the early stages of drug discovery and materials development.

The combination of these technologies will enable a more data-rich and efficient approach to chemical synthesis, accelerating the discovery of new molecules with desired properties.

Sustainable Synthesis and Environmental Impact Assessment

The principles of green chemistry are increasingly influencing the synthesis of chemical intermediates like this compound. oulu.fiscbt.com Future research will focus on developing more environmentally friendly and sustainable manufacturing processes.

Key areas of investigation include:

Green Solvents and Reagents: The replacement of hazardous solvents and reagents with more benign alternatives is a critical aspect of sustainable synthesis.

Catalytic Efficiency: The use of highly efficient and recyclable catalysts can significantly reduce waste generation.

Atom Economy: Synthetic routes with high atom economy, where a maximum number of atoms from the reactants are incorporated into the final product, are being prioritized. acs.org

Life Cycle Assessment (LCA): A comprehensive environmental impact assessment of the entire production process, from raw materials to final product and waste disposal, will become increasingly important. nih.gov

Biodegradation: Understanding the environmental fate and biodegradation pathways of chlorinated pyridines is crucial for assessing their long-term environmental impact. researchgate.netnih.govnih.govamanote.com Studies on the biodegradation of related compounds, such as chlorinated pyridinols, provide insights into the potential environmental behavior of this compound.

| Green Chemistry Principle | Application to this compound Synthesis | Potential Impact |

| Prevention | Optimizing reaction conditions to minimize by-product formation. | Reduced waste generation and purification costs. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. | Increased resource efficiency and reduced waste. |

| Less Hazardous Chemical Syntheses | Utilizing less toxic reagents and solvents. | Improved worker safety and reduced environmental pollution. |

| Design for Energy Efficiency | Developing catalytic processes that operate at lower temperatures and pressures. | Reduced energy consumption and lower carbon footprint. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for pyridine synthesis. | Reduced reliance on fossil fuels. |

Discovery of New Applications in Emerging Fields

While this compound is already established as a key intermediate, ongoing research is uncovering new potential applications in various emerging fields.

Medicinal Chemistry: The pyridine scaffold is a common feature in many pharmaceuticals. nih.gov this compound serves as a valuable building block for the synthesis of novel drug candidates. For instance, a patent describes a preparation method for 2-chloro-4-iodo-5-methylpyridine, an intermediate for a protein kinase ERK2 inhibitor, starting from a related chloro-methylpyridine. google.comnih.gov The unique substitution pattern of this compound allows for the creation of complex molecules with potential therapeutic activities.

Agrochemicals: The development of new and more effective pesticides with improved environmental profiles is a continuous effort. Methylpyridine derivatives are crucial for the fourth generation of high-efficacy, low-toxicity agrochemicals. agropages.com this compound is a key precursor for the synthesis of novel herbicides and insecticides. chemicalbook.com

Materials Science: The incorporation of the this compound moiety into organic materials can impart desirable electronic and photophysical properties. There is potential for its use in the development of organic light-emitting diodes (OLEDs), sensors, and other advanced materials.

As research in these fields progresses, the demand for versatile and functionalized building blocks like this compound is expected to grow, driving further innovation in its synthesis and application.

常见问题

Basic Synthesis: What are the key steps in synthesizing 2,5-dichloro-4-methylpyridine, and how are intermediates characterized?

A common route involves halogenation and methylation of pyridine derivatives. For example, starting with 4-methylpyridine, chlorination at the 2- and 5-positions can be achieved using reagents like POCl₃ or SOCl₂ under controlled conditions. Intermediates are typically characterized via ¹H NMR (to confirm substitution patterns), FT-IR (to track functional groups), and HPLC (for purity assessment). Critical steps include optimizing reaction temperature and stoichiometry to avoid over-chlorination .

Advanced Synthesis: How can reaction yields be optimized in multi-step syntheses involving halogenated pyridines?

Yield optimization requires addressing competing side reactions (e.g., over-chlorination). Strategies include:

- Catalyst screening : Lewis acids like FeCl₃ may enhance regioselectivity.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction homogeneity.

- Stepwise quenching : Isolating intermediates after each step minimizes cross-reactivity. For example, highlights a 5-step synthesis with intermediate purification via column chromatography, achieving >90% purity .

Basic Characterization: Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

- ¹H/¹³C NMR : Resolves substitution patterns and electronic environments (e.g., distinguishing Cl and CH₃ groups).

- X-ray crystallography : Tools like ORTEP-3 ( ) or WinGX ( ) provide unambiguous bond-length and angle data, critical for resolving steric effects in halogenated pyridines.

- Mass spectrometry : Confirms molecular ion peaks and fragmentation patterns .

Advanced Computational Modeling: How can density functional theory (DFT) predict electronic properties of this compound?

DFT methods (e.g., B3LYP hybrid functionals, ) calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potentials, and bond dissociation energies. For instance:

- Exact exchange terms improve thermochemical accuracy (e.g., atomization energies within 2.4 kcal/mol error, ).

- Correlation-energy functionals ( ) model electron density distributions, aiding in predicting reactivity toward nucleophilic substitution .

Data Contradiction Analysis: How to resolve discrepancies between experimental and computational results?

- Error source identification : Compare computational parameters (basis sets, solvation models) with experimental conditions (solvent, temperature).

- Sensitivity analysis : Vary DFT functionals (e.g., switching from B3LYP to M06-2X) to assess robustness.

- Statistical validation : Use tools like root-mean-square deviations (RMSD) for crystallographic vs. optimized geometries .

Safety and Handling: What precautions are critical when handling chlorinated pyridines?

- Personal protective equipment (PPE) : Nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure ( ).

- Waste management : Neutralize chlorinated byproducts (e.g., with aqueous NaHCO₃) before disposal.

- Storage : Anhydrous conditions under inert gas (N₂/Ar) to prevent hydrolysis .

Intermediate Isolation: What challenges arise in isolating halogenated pyridine intermediates?

- Hydrolytic instability : Chloromethyl groups (e.g., in 2-chloromethyl derivatives) are prone to hydrolysis. Use low-temperature workups (<0°C) and anhydrous solvents.

- Chromatographic separation : High-purity silica gel and gradient elution (hexane/EtOAc) resolve structurally similar intermediates .

Solvent Effects: How do solvent choices influence reaction pathways?

- Polar solvents (e.g., acetic acid, ): Stabilize charged intermediates in SNAr reactions.

- Non-polar solvents (e.g., DCM, ): Favor radical pathways in halogenation. Solvent polarity indices correlate with reaction rates in computational models .

Thermodynamic Properties: How to compute enthalpy and entropy changes for chlorination reactions?

DFT-based thermochemistry ( ) calculates Gibbs free energy (ΔG) and activation barriers (ΔG‡). For example:

- Atom-centered density matrix propagation (ADMP) simulates transition states.

- Compare computed ΔH with experimental calorimetry data to validate methods .

Regioselectivity: Why does chlorination favor the 2- and 5-positions in 4-methylpyridine?

- Electronic effects : The methyl group at C4 donates electrons via hyperconjugation, deactivating the ring. Chlorination occurs at meta (C2/C6) and para (C5) positions relative to the methyl group.

- Steric effects : C4-CH₃ hinders substitution at adjacent positions (C3/C5). Computational NBO analysis ( ) quantifies charge distributions, predicting C2/C5 as most electrophilic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。